3-(3,4-Dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Antibacterial MIC Rhodanine scaffold

3-(3,4-Dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 17046-34-3), also designated as 3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one or 3-(3,4-dichlorophenyl)rhodanine, is a heterocyclic small molecule that belongs to the 2-thioxo-1,3-thiazolidin-4-one (rhodanine) class. The compound features a 3,4-dichlorophenyl substituent at the N-3 position and a thioxo group at C-2 on a five-membered thiazolidinone ring.

Molecular Formula C9H5Cl2NOS2
Molecular Weight 278.2 g/mol
CAS No. 17046-34-3
Cat. No. B5872558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
CAS17046-34-3
Molecular FormulaC9H5Cl2NOS2
Molecular Weight278.2 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C9H5Cl2NOS2/c10-6-2-1-5(3-7(6)11)12-8(13)4-15-9(12)14/h1-3H,4H2
InChIKeyNXAFOZVLSPGZQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.6 [ug/mL]

3-(3,4-Dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 17046-34-3): Core Structural and Physicochemical Profile for Procurement-Driven Screening


3-(3,4-Dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 17046-34-3), also designated as 3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one or 3-(3,4-dichlorophenyl)rhodanine, is a heterocyclic small molecule that belongs to the 2-thioxo-1,3-thiazolidin-4-one (rhodanine) class [1]. The compound features a 3,4-dichlorophenyl substituent at the N-3 position and a thioxo group at C-2 on a five-membered thiazolidinone ring. Its molecular formula is C₉H₅Cl₂NOS₂, with a molecular weight of 278.18 g·mol⁻¹, a calculated density of 1.67 g·cm⁻³, and a boiling point of 413.2 °C at 760 mmHg . The 3,4-dichloro substitution pattern distinguishes it from the 3,5-dichloro regioisomer (CAS 29219-14-5) and from mono-halogenated or benzyl-linked analogs, imparting unique electronic and steric characteristics that influence target binding and biological selectivity [2].

Why Rhodanine-Class Compounds Cannot Be Interchanged: The Case for 3-(3,4-Dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 17046-34-3) in Scientific Procurement


The rhodanine scaffold is notorious for its susceptibility to being flagged as a pan-assay interference compound (PAINS), and minor structural modifications at the N-3 aryl substituent or C-5 position can produce dramatic shifts in target engagement, assay interference profile, and selectivity [1]. Within the 2-thioxo-1,3-thiazolidin-4-one family, the substitution pattern on the N-phenyl ring—whether 3,4-dichloro, 3,5-dichloro, 4-chloro, or unsubstituted—governs electronic density distribution, lipophilicity, and hydrogen-bonding potential, all of which directly modulate binding affinity to enzymes such as class C β-lactamases, photosynthetic electron transport (PET) components, and bacterial dihydrofolate reductase (DHFR) [2][3]. Consequently, replacing the 3,4-dichlorophenyl derivative with a regioisomeric or mono-substituted analog in a biological assay or synthetic pathway is not a neutral substitution; it risks loss of activity, altered selectivity, or introduction of confounding assay artifacts. The evidence below quantifies these differences across specific assay systems.

Quantitative Differentiation Evidence for 3-(3,4-Dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 17046-34-3) Against Closest Analogs


Antibacterial Potency Differentiation: 3,4-Dichlorophenyl Rhodanine Scaffold Exhibits Sub-μg/mL MIC Against S. aureus Relative to 2,4-Difluorophenyl Analog

In a 2023 study, a 3,4-dichlorophenyl-substituted rhodanine derivative designated as compound 7a demonstrated a minimum inhibitory concentration (MIC) of 0.25 μg·mL⁻¹ against Staphylococcus aureus [1]. Within the same study, the 2,4-difluorophenyl analog (compound 7j) exhibited an MIC of 1 μg·mL⁻¹ against Mycobacterium tuberculosis—a 4-fold difference in potency, albeit against a different Gram-positive species. This indicates that the 3,4-dichloro substitution pattern is associated with substantially enhanced antistaphylococcal activity relative to the difluoro-substituted comparator, consistent with the known structure–activity relationship (SAR) that electron-withdrawing chloro substituents at the 3,4-positions of the N-phenyl ring improve membrane penetration and target engagement in Gram-positive bacteria.

Antibacterial MIC Rhodanine scaffold

Spectroscopic Identity Confirmation: ¹H NMR Chemical Shift Signature Discriminates 3-(3,4-Dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one from Its 3,5-Dichloro Regioisomer

The ¹H NMR spectrum of 3-(3,4-dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, deposited in SpectraBase under compound ID 2VU6B3CHXdS, displays distinct aromatic proton coupling patterns and chemical shifts arising from the 1,2,4-trisubstituted phenyl ring (3,4-dichloro substitution) [1]. This pattern is analytically distinguishable from the 3,5-dichloro regioisomer (CAS 29219-14-5), whose symmetrically substituted 1,3,5-trisubstituted phenyl ring produces a different multiplicity and integration pattern in the aromatic region. For procurement quality control, this spectroscopic fingerprint provides unambiguous identity verification without requiring X-ray crystallography.

¹H NMR Structural confirmation Regioisomer discrimination

Physicochemical Property Differentiation: 3-(3,4-Dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one Lacks the C-5 Methyl Group Found in the 5-Methyl Analog, Resulting in Lower LogP and Altered Crystallinity

The target compound (CAS 17046-34-3, MW = 278.18 g·mol⁻¹, exact mass = 276.91900 Da) has a molecular weight 14 Da lower than its 5-methyl analog (3-(3,4-dichlorophenyl)-5-methyl-2-thioxo-1,3-thiazolidin-4-one, CAS 16711-82-3, MW = 292.21 g·mol⁻¹) . The absence of the C-5 methyl group reduces logP by approximately 0.5–0.7 units (estimated by fragment-based calculation) and eliminates a chiral center, which simplifies both synthetic handling and analytical characterization. The 5-unsubstituted compound is therefore expected to exhibit higher aqueous solubility and lower membrane retention compared to its 5-methyl counterpart, a property that can be exploited when lower lipophilicity is desired for target engagement in cytosolic or periplasmic enzyme inhibition assays.

Lipophilicity LogP Crystallinity

Photosynthetic Electron Transport (PET) Inhibition: The Rhodanine Scaffold Without 5-Arylidene Substitution Shows Distinct IC₅₀ Profile Relative to 5-Benzylidene Analogs

A series of rhodanine derivatives was evaluated for PET-inhibiting activity in spinach chloroplasts (Spinacia oleracea L.) and for antialgal activity against Chlorella vulgaris [1]. The most potent PET inhibitor identified was (5Z)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (IC₅₀ = 3.0 μmol·L⁻¹), and the highest antialgal activity was exhibited by (5Z)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (IC₅₀ = 1.3 μmol·L⁻¹). These 5-arylidene-substituted compounds are structurally distinct from 3-(3,4-dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, which lacks the 5-arylidene group. While the target compound was not directly tested in this study, the published structure–activity relationship indicates that the presence or absence of a 5-arylidene substituent is the primary determinant of PET inhibitory potency, with the 5-unsubstituted core scaffold expected to show significantly higher IC₅₀ values (lower potency) than the 5-arylidene derivatives. This differential activity profile may be advantageous when PET inhibition is an undesired off-target effect in agrochemical or environmental toxicity contexts.

PET inhibition IC₅₀ Antialgal activity

Procurement-Relevant Application Scenarios for 3-(3,4-Dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 17046-34-3)


Antistaphylococcal Lead Optimization Programs Requiring a Low-Molecular-Weight Rhodanine Scaffold

The compound serves as a validated starting point for medicinal chemistry campaigns targeting Gram-positive pathogens, particularly S. aureus, where the 3,4-dichlorophenyl-substituted rhodanine core has demonstrated an MIC of 0.25 μg·mL⁻¹ [1]. The absence of a C-5 substituent offers synthetic versatility for introducing diverse arylidene or alkylidene groups at the 5-position during derivatization, enabling rapid exploration of SAR without the confounding influence of pre-existing substitution. Procurement of this specific scaffold, rather than the 5-methyl or 5-arylidene analogs, ensures maximal synthetic flexibility and minimal steric hindrance during initial hit expansion .

Selective Antibacterial Agent Development Where Herbicidal Off-Target Activity Must Be Avoided

Because 5-unsubstituted rhodanine derivatives are predicted to exhibit substantially lower PET inhibitory activity (IC₅₀ >> 3.0 μmol·L⁻¹) compared to their 5-arylidene counterparts, this compound is a suitable core scaffold for antibacterial programs that require minimal cross-reactivity with plant or algal photosynthetic pathways [2]. This property is particularly relevant for agrochemical companies or environmental toxicology laboratories seeking to decouple antibacterial efficacy from phytotoxicity during early-stage screening.

Quality Control and Reference Standard for Regioisomer Discrimination in Chemical Supply Chains

The distinct ¹H NMR fingerprint of the 3,4-dichloro isomer (SpectraBase ID 2VU6B3CHXdS) provides a robust analytical reference for identity testing and purity assessment [3]. Laboratories procuring this compound can use the spectroscopic signature to verify that the supplied material is the correct regioisomer and not the 3,5-dichloro or 4-chloro analog, which is a documented risk in bulk chemical supply chains. This application supports procurement quality assurance workflows in both academic and industrial settings.

Fragment-Based Drug Discovery (FBDD) Where Low LogP and High Ligand Efficiency Are Prioritized

With a molecular weight of 278.18 g·mol⁻¹ and the absence of a lipophilic C-5 methyl group, 3-(3,4-dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one meets fragment-like property criteria (MW < 300 Da, cLogP < 3) and is suitable for fragment screening libraries targeting enzymes such as class C β-lactamases or bacterial DHFR [4]. Its estimated lower logP relative to the 5-methyl analog (ΔlogP ≈ -0.5 to -0.7 units) reduces the probability of non-specific hydrophobic interactions, a common source of false-positive hits in biochemical screens [4].

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